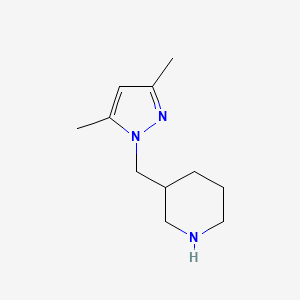

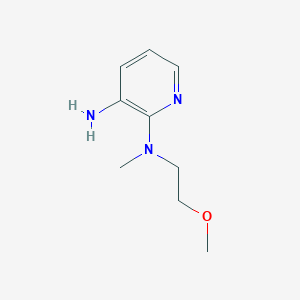

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Overview

Description

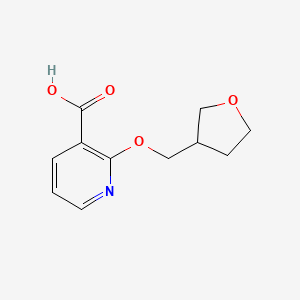

“3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine” is a compound that contains a piperidine ring attached to a 3,5-dimethyl-1H-pyrazol-1-yl group . The compound is related to 3,5-dimethylpyrazole, which is an organic compound with two methyl substituents .

Synthesis Analysis

The synthesis of related compounds involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The indolizine ring system is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .Chemical Reactions Analysis

The chemical reactions of related compounds involve the oxidation of catechol to o-quinone . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a melting point of 112–116 °C . The compound is a white solid that dissolves well in polar organic solvents .Scientific Research Applications

Synthesis and Molecular Structure

A study by Shawish et al. (2021) focused on the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, exploring their molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations. This research highlights the compound's utility in developing new materials with specific electronic and molecular properties (Shawish et al., 2021).

Antimicrobial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial, biofilm inhibition, and MurB enzyme inhibitory activities. This suggests the compound's potential in developing new antimicrobial agents (Mekky & Sanad, 2020).

Heterocyclic Building Blocks

Matulevičiūtė et al. (2021) developed and synthesized novel heterocyclic amino acids using a compound structurally related to 3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine, showing its application as a versatile building block for organic synthesis (Matulevičiūtė et al., 2021).

Anticancer Activity

Research by Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, identifying compounds with a piperazine substituent that exhibited promising efficacy against various cancer cell lines. This highlights the compound's relevance in cancer research (Turov, 2020).

Mechanism of Action

Target of Action

Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity .

Mode of Action

It has been suggested that similar compounds inhibit tubulin polymerization, which is crucial for cell division and thus could explain their antitumoral activity .

Biochemical Pathways

The inhibition of tubulin polymerization suggests that it may interfere with the mitotic spindle assembly, disrupting cell division and leading to cell death .

Pharmacokinetics

A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine might also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of tubulin polymerization by similar compounds suggests that it may lead to cell cycle arrest and apoptosis .

Action Environment

The high solubility of a similar compound in saline at ph 7 suggests that it might be stable and effective in a variety of physiological conditions .

Future Directions

The future directions of research on this compound could involve further exploration of its biological applications, given its promising in vitro anticoronavirus and antitumoral activity . Additionally, the compound’s potential as a model for further developments in catalytic processes relating to catecholase activity could be explored .

Biochemical Analysis

Biochemical Properties

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with copper complexes, which are known to exhibit catalytic activity in oxidation reactions . The nature of these interactions often involves coordination with metal ions, which can alter the reactivity and stability of the compound.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can modulate the activity of enzymes involved in oxidative stress responses, such as acetylcholinesterase . This modulation can lead to changes in cellular behavior, including alterations in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with copper ions can result in the formation of stable complexes that exhibit catalytic properties . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, it has been observed that the compound maintains its activity over extended periods, although factors such as temperature and pH can influence its stability . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux can influence the levels of various metabolites, potentially impacting overall cellular metabolism . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and efficacy . Studies have shown that the compound can be efficiently transported across cellular membranes, allowing it to reach its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, thereby modulating its biochemical effects.

Properties

IUPAC Name |

3-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-9-6-10(2)14(13-9)8-11-4-3-5-12-7-11/h6,11-12H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZAZQDTRJDJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

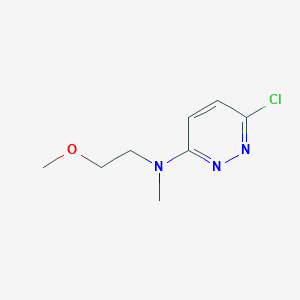

![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)

![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1464506.png)

![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464507.png)

![2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B1464509.png)